molecular formula C10H6INO3 B12064043 5-(2-Iodophenyl)isoxazole-4-carboxylic acid CAS No. 887408-02-8

5-(2-Iodophenyl)isoxazole-4-carboxylic acid

Cat. No.: B12064043
CAS No.: 887408-02-8
M. Wt: 315.06 g/mol
InChI Key: SNLISUSPPGXBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of an isoxazole ring, a carboxylic acid group, and an iodine atom attached to a phenyl ring. The unique structure of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodobenzonitrile with hydroxylamine to form the corresponding isoxazole intermediate, which is then subjected to carboxylation to yield the final product. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

Industrial production of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce isoxazole alcohols. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-phenyl)-isoxazole-4-carboxylic acid
  • 5-(2-Chloro-phenyl)-isoxazole-4-carboxylic acid
  • 5-(2-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Uniqueness

5-(2-Iodo-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens influence the compound’s reactivity and interactions. This uniqueness makes it a valuable compound for specific applications and studies.

Biological Activity

5-(2-Iodophenyl)isoxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a 2-iodophenyl group and a carboxylic acid functional group. The presence of iodine in the structure may enhance its biological activity by influencing molecular interactions and bioavailability.

Research indicates that compounds containing isoxazole moieties often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Isoxazoles have been reported to inhibit various enzymes, including pyrophosphatases, which are crucial for energy metabolism in protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .
  • Antiviral Properties : Some isoxazole derivatives have shown promise as antiviral agents, particularly against filoviruses. Structure-activity relationship studies suggest that modifications to the isoxazole core can enhance antiviral efficacy .
  • Anticancer Activity : Isoxazole derivatives have been explored for their anticancer properties, with certain compounds demonstrating significant cytotoxic effects against various cancer cell lines .

Antiparasitic Activity

In a study evaluating the activity of isoxazole derivatives against P. falciparum, several compounds were identified with IC50 values ranging from 6.1 to 10 μM, indicating potent inhibition of parasite growth . The introduction of different substituents on the isoxazole ring significantly influenced their inhibitory potency.

Antiviral Activity

A series of isoxazole derivatives were assessed for their ability to inhibit viral entry into host cells. One compound exhibited an IC50 value as low as 2.5 μM against Marburg virus, highlighting the potential of isoxazoles in antiviral drug development .

Anticancer Activity

The anticancer properties of related isoxazole compounds have been documented extensively. For instance, indole-isoxazole hybrids showed IC50 values between 0.7 and 35.2 µM against liver cancer cell lines, indicating promising selective activity against cancer cells .

Comparative Biological Activity Table

Compound Biological Activity IC50 (μM) Target
This compoundAntiparasitic6.1 - 10Plasmodium falciparum
Isoxazole derivative (8a)Antiviral2.5Marburg virus
Indole-isoxazole hybrid (5a)Anticancer0.7 - 21.5Huh7, HepG2 cancer cell lines

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that various structural modifications to the isoxazole core could lead to enhanced activity against P. falciparum. Compounds with specific substitutions showed improved IC50 values, suggesting a pathway for optimizing drug candidates for malaria treatment .
  • Antiviral Screening : In research focusing on filoviral entry inhibitors, certain isoxazoles were found to effectively block viral infection in vitro, supporting their potential as therapeutic agents against viral diseases .
  • Cancer Cell Line Testing : Indole-isoxazole hybrids were tested across multiple cancer cell lines, revealing significant antiproliferative effects and selective toxicity towards cancerous cells compared to normal cells .

Properties

CAS No.

887408-02-8

Molecular Formula

C10H6INO3

Molecular Weight

315.06 g/mol

IUPAC Name

5-(2-iodophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6INO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14)

InChI Key

SNLISUSPPGXBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.